
Ethyl 4-(5-methylpyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-methylpyridin-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-methylpyridin-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(5-methylpyridin-2-yl)benzoic acid+ethanolacid catalystethyl 4-(5-methylpyridin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(5-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Hydrolysis: 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: 4-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Depending on the substituent introduced, products such as 4-(5-methylpyridin-2-yl)-3-nitrobenzoate or 4-(5-methylpyridin-2-yl)-3-bromobenzoate can be formed.
科学的研究の応用
Ethyl 4-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as enhancing thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of ethyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.
類似化合物との比較
Ethyl 4-(5-methylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(pyridin-2-yl)benzoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and selectivity for certain targets.
Ethyl 4-(3-methylpyridin-2-yl)benzoate: The position of the methyl group on the pyridine ring is different, potentially leading to variations in chemical reactivity and biological activity.
Ethyl 4-(5-chloropyridin-2-yl)benzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s electronic properties and interactions with other molecules.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
ethyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-7-5-12(6-8-13)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 |
InChIキー |
RLOZIJHAKPJSMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)
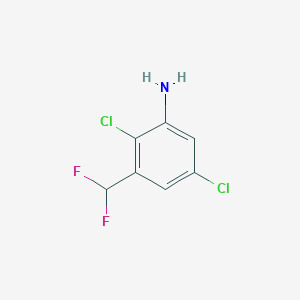
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
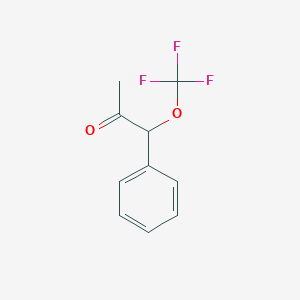

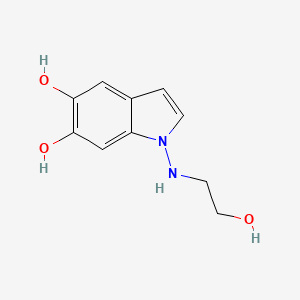

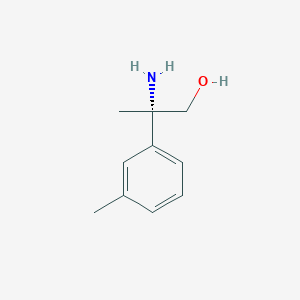
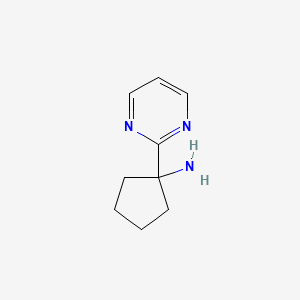
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
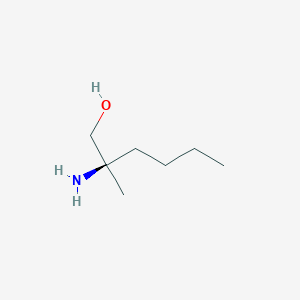
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)

